molecular formula C11H13IO3 B3184933 Methyl 3-iodo-4-isopropoxybenzoate CAS No. 1131614-15-7

Methyl 3-iodo-4-isopropoxybenzoate

Cat. No.: B3184933
CAS No.: 1131614-15-7
M. Wt: 320.12 g/mol
InChI Key: VHSJZCFDCZSXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-4-isopropoxybenzoate (CAS 1131614-15-7) is a substituted benzoate ester featuring an iodine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃IO₃, with a molecular weight of 320.13 g/mol . This compound is part of a broader class of iodinated aromatic esters, which are of interest in pharmaceutical and chemical synthesis due to the reactivity of the iodine substituent.

Properties

CAS No.

1131614-15-7

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

methyl 3-iodo-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13IO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3

InChI Key

VHSJZCFDCZSXNV-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)I

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the Same Chemical Family

Several analogs of methyl 3-iodo-4-isopropoxybenzoate are listed in product catalogs, differing in substituents at the 3- and 4-positions (Table 1).

Table 1: Comparison of Methyl 3-Iodo-4-Substituted Benzoates
Compound Name 3-Position 4-Position Molecular Formula Molecular Weight (g/mol) Notes
This compound Iodo Isopropoxy C₁₁H₁₃IO₃ 320.13 High lipophilicity; iodine enhances reactivity
Methyl 3-iodo-4-ethoxybenzoate Iodo Ethoxy C₁₀H₁₁IO₃ 306.10 Shorter alkoxy chain reduces steric hindrance
Methyl 3-iodo-4-methoxybenzoate Iodo Methoxy C₉H₉IO₃ 292.07 Smaller substituent increases polarity
Methyl 3-iodo-4-isopropylbenzoate Iodo Isopropyl C₁₁H₁₃IO₂ 304.13 Alkyl group reduces electron-withdrawing effects
Methyl 3-methyl-4-isopropoxybenzoate Methyl Isopropoxy C₁₂H₁₆O₃ 208.25 Non-iodinated; lower molecular weight and reactivity

Key Observations :

  • Iodine vs. Methyl Substituents : The iodine atom in this compound introduces significant molecular weight and polarizability compared to methyl-substituted analogs (e.g., methyl 3-methyl-4-isopropoxybenzoate, MW 208.25 vs. 320.13) . Iodine’s electron-withdrawing nature also enhances susceptibility to nucleophilic substitution, making it a versatile intermediate in synthesis.

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